molecular formula C24H21NO5 B2357197 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid CAS No. 2241128-02-7

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid

Cat. No.: B2357197
CAS No.: 2241128-02-7
M. Wt: 403.434
InChI Key: BJQWQABSKNDSTC-UHFFFAOYSA-N
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Description

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding oxidized, reduced, or deprotected forms of the compound .

Scientific Research Applications

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-methoxyphenyl]acetic acid
  • 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylphenyl]acetic acid
  • 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-ethoxyphenyl]acetic acid

Uniqueness

The uniqueness of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid lies in its specific functional groups, which provide distinct reactivity and stability during peptide synthesis. The presence of the hydroxy group allows for additional functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22-11-15(9-10-16(22)12-23(27)28)13-25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21,26H,12-14H2,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQWQABSKNDSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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